molecular formula C16H16N2O2 B13374959 2-(2,3-dihydro-1-benzofuran-5-yl)-N-(5-methyl-2-pyridinyl)acetamide

2-(2,3-dihydro-1-benzofuran-5-yl)-N-(5-methyl-2-pyridinyl)acetamide

Cat. No.: B13374959
M. Wt: 268.31 g/mol
InChI Key: JNCMMCARLNISIY-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1-benzofuran-5-yl)-N-(5-methyl-2-pyridinyl)acetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1-benzofuran-5-yl)-N-(5-methyl-2-pyridinyl)acetamide typically involves the following steps:

    Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Acylation Reaction: The benzofuran derivative is then acylated with 5-methyl-2-pyridinyl acetic acid or its derivatives using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide group, often using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Sodium hydride, lithium diisopropylamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1-benzofuran-5-yl)-N-(5-methyl-2-pyridinyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-dihydro-1-benzofuran-5-yl)acetamide: Lacks the pyridinyl group, which may affect its biological activity.

    N-(5-methyl-2-pyridinyl)acetamide: Lacks the benzofuran ring, which may influence its chemical properties.

Uniqueness

2-(2,3-dihydro-1-benzofuran-5-yl)-N-(5-methyl-2-pyridinyl)acetamide is unique due to the presence of both the benzofuran and pyridinyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

2-(2,3-dihydro-1-benzofuran-5-yl)-N-(5-methylpyridin-2-yl)acetamide

InChI

InChI=1S/C16H16N2O2/c1-11-2-5-15(17-10-11)18-16(19)9-12-3-4-14-13(8-12)6-7-20-14/h2-5,8,10H,6-7,9H2,1H3,(H,17,18,19)

InChI Key

JNCMMCARLNISIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)CC2=CC3=C(C=C2)OCC3

Origin of Product

United States

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